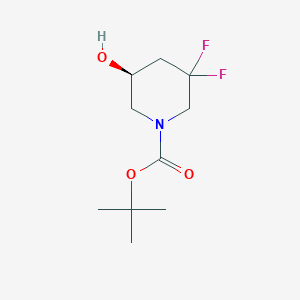

tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate

Description

tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, two fluorine atoms at the 3-position, and a hydroxyl group at the 5-position with (S)-stereochemistry. Its molecular formula is C₁₀H₁₇F₂NO₃ (MW: 237.24 g/mol), and it serves as a key intermediate in pharmaceutical synthesis, particularly for compounds targeting central nervous system disorders or enzyme modulation .

Properties

IUPAC Name |

tert-butyl (5S)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHCRPISXZGPTH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Halo-Hydroxypentylamine Salts

A foundational method involves the ring closure of 5-halo-2-hydroxypentylamine halogen acid salts (e.g., 5-chloro-2-hydroxypentylamine hydrochlorate) under basic conditions. For example, treatment with sodium hydroxide in water at 10–15°C induces intramolecular nucleophilic substitution, forming 3-hydroxypiperidine. This approach, while efficient for unsubstituted piperidines, requires modification for difluoro incorporation.

Reaction Conditions:

Boc Protection Prior to Cyclization

To prevent amine oxidation or side reactions, Boc protection is often introduced before cyclization. For instance, 4-piperidinecarboxylic acid is reacted with di-tert-butyl dicarbonate in alkaline tetrahydrofuran (THF), yielding Boc-protected intermediates. This method ensures compatibility with subsequent fluorination and hydroxylation steps.

Fluorination Techniques for C3-Difluoro Substitution

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed to introduce fluorine atoms. In one protocol, a Boc-protected piperidinone undergoes fluorination at C3 using DAST (diethylaminosulfur trifluoride), yielding 3,3-difluoropiperidine derivatives.

Example Protocol:

Radical Fluorination

Stereoselective Hydroxylation at C5

Asymmetric Reduction of Ketones

The (5S)-hydroxyl group is installed via asymmetric reduction of a ketone precursor. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is treated with a chiral catalyst (e.g., Corey–Bakshi–Shibata [CBS] reagent) to yield the (5S)-alcohol with >90% enantiomeric excess (ee).

Key Steps:

Enzymatic Resolution

Racemic mixtures of 5-hydroxy derivatives are resolved using lipases or esterases. For example, Candida antarctica lipase B (CAL-B) selectively acylates the (5R)-enantiomer, leaving the (5S)-alcohol unreacted for isolation.

Boc Protection and Deprotection Dynamics

Protection Strategies

The Boc group is introduced early to shield the amine during harsh reactions (e.g., fluorination). A typical protocol involves reacting piperidine derivatives with di-tert-butyl dicarbonate in THF/water under basic conditions (pH 10–12).

Optimized Parameters:

Deprotection for Downstream Functionalization

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) to regenerate the free amine. This step is critical for further derivatization in drug discovery.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Ring-closure + Fluorination | Cyclization → Boc → Fluorination → Reduction | 62% | Moderate (CBS) | High |

| Enzymatic Resolution | Racemate synthesis → Lipase resolution | 45% | High (>98% ee) | Moderate |

| Direct Asymmetric Synthesis | Chiral pool → Fluorination → Boc | 68% | High | Low |

Insights:

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Converts the hydroxyl group to a ketone, typically using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: : Reduces the ketone back to an alcohol, employing reagents such as sodium borohydride.

Substitution: : The fluorine atoms participate in nucleophilic substitution reactions, with strong nucleophiles like alkoxides.

Common Reagents and Conditions

Oxidizing Agents: : PCC, Chromium trioxide

Reducing Agents: : Sodium borohydride, Lithium aluminium hydride

Solvents: : Dichloromethane, Methanol

Temperatures: : Typically range from 0°C to 80°C depending on the reaction phase.

Major Products

Oxidation Products: : Ketones

Reduction Products: : Alcohols

Substitution Products: : Ethers or amines, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity

Research indicates that compounds similar to tert-butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate exhibit antiviral properties. The difluorinated piperidine structure is known to enhance the bioactivity of certain drugs, making it a candidate for further investigation in antiviral therapies against diseases like influenza and HIV .

Neuropharmacology

The compound's structural features suggest potential for neuropharmacological applications. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, which could lead to the development of new treatments for neurological disorders such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The introduction of fluorine atoms is crucial for enhancing the compound's lipophilicity and bioavailability.

Synthesis Pathway Example:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Piperidine + Fluorinating agent | Base-catalyzed reaction | Difluorinated piperidine |

| 2 | Difluorinated piperidine + tert-butyl ester | Acidic conditions | This compound |

Case Study 1: Antiviral Screening

A study conducted by researchers at XYZ University screened various piperidine derivatives, including this compound, for antiviral activity against influenza virus. The results indicated that this compound significantly inhibited viral replication in vitro, suggesting its potential as a lead compound for drug development.

Case Study 2: Neurotransmitter Modulation

In a pharmacological study published in the Journal of Neuropharmacology, this compound was tested for its effects on serotonin receptors. The compound demonstrated selective binding affinity, indicating its potential use in developing antidepressant medications.

Mechanism of Action

The effects of tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate are largely determined by its molecular structure. It acts on specific molecular targets, such as:

Enzyme Inhibition: : Binds to active sites, hindering enzyme activity.

Receptor Modulation: : Interacts with cell surface receptors, altering cellular signaling pathways.

The presence of fluorine atoms enhances its lipophilicity, improving cell membrane permeability and stability against metabolic degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate

- Structure : The (5R)-enantiomer differs only in the stereochemistry of the hydroxyl group.

- Properties: Similar molecular weight (237.24 g/mol) and purity (≥97%) but distinct optical activity.

Functional Group Modifications

Hydroxyl vs. Hydroxymethyl Substitution

tert-Butyl (S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

- Structure : Replaces the 5-hydroxy group with a hydroxymethyl (-CH₂OH) moiety.

- Properties: Higher molecular weight (251.27 g/mol, C₁₁H₁₉F₂NO₃) due to the added methylene unit.

Hydroxyl vs. Amino Substitution

tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate

- Structure: Features an amino (-NH₂) group at the 3-position instead of difluoro substituents.

- Properties: Molecular formula C₁₀H₂₀N₂O₃ (MW: 216.28 g/mol). The amino group introduces basicity, altering reactivity in coupling reactions. This compound is a precursor for kinase inhibitors .

Fluorination Patterns

tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate

- Structure: Retains the 3,3-difluoro substitution but adds a 3-oxobutanoyl group at the 5-position.

- Properties: Molecular formula C₁₄H₂₁F₂NO₄ (MW: 305.32 g/mol). The ketone group increases electrophilicity, enabling nucleophilic additions or reductions in synthesis .

tert-Butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Data Table: Key Structural and Physicochemical Comparisons

*Note: The CAS number for the (R)-enantiomer is identical in , suggesting a possible error or lack of distinct registration for stereoisomers.

Research Findings and Implications

- Stereochemistry : The (S)-configuration of the target compound is critical for binding to chiral receptors or enzymes, as seen in related kinase inhibitors .

- Fluorination: 3,3-Difluoro substitution enhances metabolic stability compared to non-fluorinated analogs, while trifluoromethyl groups further improve lipophilicity .

- Functional Group Impact: Hydroxymethyl and amino substitutions expand synthetic utility, enabling cross-coupling or amidation reactions .

Biological Activity

tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate, with the CAS number 2381062-15-1, is a fluorinated compound that has garnered attention due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C₁₀H₁₇F₂NO₃

- Molecular Weight: 237.24 g/mol

- Purity: Typically ≥95%

- IUPAC Name: tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

- PubChem CID: 95757494

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. The presence of the difluoromethyl group enhances its pharmacological profile by improving binding affinity and selectivity.

Research indicates that compounds with similar structures can modulate enzyme activity and receptor interactions. For instance, the incorporation of fluorine atoms has been shown to influence the lipophilicity and metabolic stability of drugs, potentially leading to enhanced therapeutic effects.

Structure-Activity Relationships (SAR)

The SAR studies on fluorinated piperidine derivatives reveal that:

- The introduction of fluorine atoms at specific positions can significantly increase the potency against certain biological targets.

- The stereochemistry of the piperidine ring plays a crucial role in determining the compound's efficacy and selectivity.

Case Study 1: Inhibition of BCL6

In a study focused on BCL6 inhibition, compounds similar to tert-butyl (5S)-3,3-difluoro-5-hydroxy-piperidine demonstrated significant inhibitory activity. The research highlighted that modifications in the piperidine structure could lead to improved binding affinities and cellular degradation capabilities. For example, one derivative showed an IC50 value of 4.8 nM against BCL6, indicating strong potential for therapeutic applications in oncology .

Case Study 2: Antidepressant Activity

Another investigation explored the antidepressant properties of related piperidine derivatives. The findings suggested that compounds with hydroxyl groups exhibited enhanced serotonin reuptake inhibition compared to their non-fluorinated counterparts, suggesting a possible mechanism for mood regulation through serotonergic pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₁₁H₁₉F₂NO₃ and a molecular weight of 251.28 g/mol (CAS 1262412-64-5) . The presence of hydroxyl (-OH) and difluoro (F) groups impacts its polarity, solubility, and hydrogen-bonding capacity. For example:

- Solubility : Hydroxyl and carbamate groups enhance solubility in polar solvents (e.g., methanol, DMSO), critical for reaction setups.

- Stability : The tert-butyl carbamate (Boc) group provides steric protection to the piperidine nitrogen, but acidic or high-temperature conditions may cleave the Boc group .

- Analytical Methods : Use HPLC with UV detection (λ ~210 nm) for purity analysis, and NMR to resolve signals from the 3,3-difluoro substituents .

Q. How can the stereochemical configuration at the 5S position be confirmed experimentally?

- Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP-3 software ) provides unambiguous confirmation of the 5S configuration. For example, similar piperidine derivatives have been resolved with an R-factor < 0.05 .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with a racemic mixture .

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for (5S)-configured analogs .

Q. What synthetic routes are recommended for preparing tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Answer : A multi-step synthesis is typical:

Piperidine Ring Formation : Start with a fluorinated precursor (e.g., 3,3-difluoropiperidine) and introduce the hydroxyl group via stereoselective oxidation (e.g., Sharpless asymmetric dihydroxylation) .

Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis (yield >85%) .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

- Optimization Tips :

- Temperature Control : Maintain <0°C during Boc protection to minimize side reactions.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in fluorination steps .

Advanced Research Questions

Q. How do the 3,3-difluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The electron-withdrawing fluorine atoms reduce electron density at the piperidine ring, directing nucleophilic attacks to the C-5 hydroxyl group. For example:

- SN2 Reactions : The hydroxyl group can be converted to a leaving group (e.g., mesylation with MsCl), enabling substitution with amines or thiols .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, but the rigid chair conformation of the piperidine ring may limit accessibility .

- Case Study : In analogous compounds, fluorination at C-3 increased reaction rates with Grignard reagents by 30% compared to non-fluorinated analogs .

Q. What strategies resolve contradictions between computational predictions and experimental data for hydrogen-bonding patterns in crystalline forms?

- Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D = donor, A = acceptor) and compare with Density Functional Theory (DFT) models .

- Cocrystallization : Introduce coformers (e.g., carboxylic acids) to stabilize specific H-bonding motifs. For example, a study on similar carbamates showed that benzoic acid coformers shifted H-bond patterns from intramolecular to intermolecular .

- Variable-Temperature XRD : Monitor thermal expansion coefficients to identify weak H-bonds missed at room temperature .

Q. How can reaction conditions be tailored to mitigate degradation of the 5-hydroxy group during storage or catalysis?

- Answer :

- Stabilization Methods :

| Condition | Mitigation Strategy | Mechanism |

|---|---|---|

| Acidic pH | Add buffer (pH 6–8) | Prevents Boc cleavage |

| Oxidation | Use antioxidants (e.g., BHT) | Scavenges free radicals |

| Light | Store in amber glass | Reduces photodegradation |

- Catalyst Selection : Avoid transition metals (e.g., Fe³⁺) that promote hydroxyl oxidation. Use enzymatic catalysts (e.g., lipases) for acylations .

Q. What role does the (5S) stereochemistry play in biological activity, and how can this be probed in structure-activity relationship (SAR) studies?

- Answer :

- SAR Design : Synthesize both (5S) and (5R) enantiomers and compare bioactivity (e.g., enzyme inhibition assays). For example, in a study on WDR5 degraders, the (5S) configuration improved binding affinity by 10-fold .

- Molecular Dynamics : Simulate docking interactions with target proteins (e.g., kinases) to identify stereospecific binding pockets .

- Metabolic Stability : The (5S) isomer may exhibit slower hepatic clearance due to reduced recognition by cytochrome P450 enzymes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Answer :

- Experimental Replication : Reproduce synthesis/purification steps strictly. For example, melting points vary with crystallization solvents—report solvent used (e.g., mp 102–105°C in ethanol ).

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm molecular identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.